N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide
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Overview
Description
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride (POCl3).
Attachment of the propoxyphenyl group:
Formation of the thiophene ring: The thiophene ring can be synthesized via a condensation reaction involving a dicarbonyl compound and elemental sulfur or a sulfurizing agent like phosphorus pentasulfide (P4S10).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The propoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted phenyl derivatives
Scientific Research Applications
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Electronics: Its ability to form stable, conjugated systems makes it suitable for applications in organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. This can lead to therapeutic effects such as antimicrobial or anticancer activity.
Materials Science and Organic Electronics: The compound’s electronic properties allow it to participate in charge transport and light absorption/emission processes, making it useful in electronic and optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure and exhibit similar chemical reactivity.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole share the oxadiazole ring and have comparable electronic properties.
Uniqueness
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is unique due to the combination of its structural features, which confer distinct electronic and chemical properties. The presence of both the thiophene and oxadiazole rings, along with the propoxyphenyl group, allows for a wide range of applications and reactivity that may not be observed in simpler analogs.
Properties
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-9-21-12-7-5-11(6-8-12)14-15(19-22-18-14)17-16(20)13-4-3-10-23-13/h3-8,10H,2,9H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZVDFQAGMDRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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